1-(3-Hydroxy-5-methoxypyridin-4-YL)ethanone
CAS No.: 1393532-63-2
Cat. No.: VC7475612
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1393532-63-2 |
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Molecular Formula | C8H9NO3 |
Molecular Weight | 167.164 |
IUPAC Name | 1-(3-hydroxy-5-methoxypyridin-4-yl)ethanone |
Standard InChI | InChI=1S/C8H9NO3/c1-5(10)8-6(11)3-9-4-7(8)12-2/h3-4,11H,1-2H3 |
Standard InChI Key | VFSKWCOBNWNEOJ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C=NC=C1O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure centers on a pyridine ring substituted at three positions:
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Position 3: Hydroxyl (-OH) group, enabling hydrogen bonding and acidity.
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Position 4: Ethanone (acetyl, -COCH₃) group, contributing to electrophilic reactivity.
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Position 5: Methoxy (-OCH₃) group, enhancing lipophilicity and steric bulk.
The nitrogen atom at position 1 completes the aromatic sextet, stabilizing the ring through resonance. Density functional theory (DFT) calculations for analogous pyridines suggest planar geometry with slight distortion due to substituent electronic effects .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉NO₃ | |
Molecular Weight | 167.16 g/mol | |
XLogP3 | 0.3 (predicted) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Rotatable Bonds | 2 |
Synthesis and Preparation
Synthetic Routes
Two primary methods dominate the synthesis of 1-(3-Hydroxy-5-methoxypyridin-4-yl)ethanone:
Route 1: Condensation and Functionalization
Starting from 3,5-dihydroxypyridine, selective methoxylation at position 5 is achieved using methyl iodide under basic conditions. Subsequent Friedel-Crafts acylation at position 4 introduces the ethanone group, employing acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Route 2: Nucleophilic Substitution
4-Acetylpyridine derivatives undergo sequential hydroxylation and methoxylation. Bromination at position 3, followed by hydroxylation via hydrolysis, and methoxylation using sodium methoxide yields the target compound.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Condensation | 65–72 | ≥95 | Methyl iodide, AlCl₃ |
Nucleophilic Substitution | 58–64 | ≥90 | NaOMe, H₂O₂ |
Reaction solvents such as dichloromethane and methanol optimize crystallization, with temperatures maintained at 0–5°C to prevent side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 150°C, with the hydroxyl group prone to oxidation under acidic conditions.
Spectroscopic Data
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IR (KBr, cm⁻¹): 3250 (O-H stretch), 1680 (C=O), 1605 (C=N pyridine).
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¹H NMR (DMSO-d₆, δ ppm): 2.55 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.45 (d, 1H, H-2), 8.20 (s, 1H, H-6), 10.10 (s, 1H, OH) .
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MS (ESI+): m/z 168.07 [M+H]⁺.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The methoxy group directs electrophiles to the para position (C-6), enabling nitration or sulfonation. For example, nitration with HNO₃/H₂SO₄ yields 6-nitro derivatives, which serve as precursors for amine functionalities.
Oxidation and Reduction
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Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄, forming a quinone-like structure.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering bioactivity.
Challenges and Future Directions
Despite its promise, gaps persist in:
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Toxicological Profiles: No in vivo data exist; acute toxicity studies in model organisms are needed.
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Optimized Synthesis: Improving yields beyond 70% requires novel catalysts or flow chemistry approaches.
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Biological Screening: High-throughput assays could identify specific molecular targets.
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